molecular formula C8H7BrN2 B6589329 6-bromo-3-methylimidazo[1,5-a]pyridine CAS No. 1526517-09-8

6-bromo-3-methylimidazo[1,5-a]pyridine

Cat. No.: B6589329
CAS No.: 1526517-09-8
M. Wt: 211.06 g/mol
InChI Key: JGIKQUAAUSUNSZ-UHFFFAOYSA-N
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Description

6-Bromo-3-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a methyl group at the 3-position of the imidazo[1,5-a]pyridine scaffold makes it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methylimidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the use of multicomponent reactions, where 2-aminopyridine, an aldehyde, and a brominated ketone are reacted together in the presence of a catalyst to form the desired product. This method offers the advantage of simplicity and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation Reactions: The methyl group at the 3-position can be oxidized to form a carboxylic acid or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The imidazo[1,5-a]pyridine core can undergo reduction reactions to form partially or fully reduced derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reagents such as sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.

    Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

6-Bromo-3-methylimidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of bioactive molecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs. Its derivatives have shown promise in preclinical studies for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 6-bromo-3-methylimidazo[1,5-a]pyridine and its derivatives depends on their specific applications. In the context of antimicrobial or anticancer activity, these compounds may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of essential biological processes. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoimidazo[1,2-a]pyridine: Similar structure but with different substitution patterns.

    3-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 6-position.

    6-Bromo-8-methylimidazo[1,2-a]pyridine: Different substitution pattern on the imidazo[1,2-a]pyridine core.

Uniqueness

6-Bromo-3-methylimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1526517-09-8

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c1-6-10-4-8-3-2-7(9)5-11(6)8/h2-5H,1H3

InChI Key

JGIKQUAAUSUNSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=C(C=C2)Br

Purity

95

Origin of Product

United States

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